molecular formula C19H19BrClN3O4 B4107161 1-(3-bromo-4-ethoxybenzoyl)-4-(2-chloro-6-nitrophenyl)piperazine

1-(3-bromo-4-ethoxybenzoyl)-4-(2-chloro-6-nitrophenyl)piperazine

Cat. No. B4107161
M. Wt: 468.7 g/mol
InChI Key: HHBDVCZIAXPAJQ-UHFFFAOYSA-N
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Description

1-(3-bromo-4-ethoxybenzoyl)-4-(2-chloro-6-nitrophenyl)piperazine is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is a piperazine derivative, which means that it contains a six-membered ring with two nitrogen atoms. It has been shown to have a range of biochemical and physiological effects, and its mechanism of action has been the subject of much research. In

Mechanism of Action

The mechanism of action of 1-(3-bromo-4-ethoxybenzoyl)-4-(2-chloro-6-nitrophenyl)piperazine is not fully understood, but it is thought to involve its interaction with certain receptors in the brain. It has been shown to act as a partial agonist at the serotonin 5-HT1A receptor, which means that it activates the receptor to a lesser extent than a full agonist. It has also been shown to act as an antagonist at the dopamine D2 receptor, which means that it blocks the receptor from being activated by dopamine.
Biochemical and Physiological Effects:
1-(3-bromo-4-ethoxybenzoyl)-4-(2-chloro-6-nitrophenyl)piperazine has been shown to have a range of biochemical and physiological effects. It has been shown to increase the release of certain neurotransmitters in the brain, including serotonin and dopamine. It has also been shown to have anxiolytic and antidepressant effects in animal models. Additionally, it has been shown to have anti-inflammatory effects in vitro.

Advantages and Limitations for Lab Experiments

One advantage of using 1-(3-bromo-4-ethoxybenzoyl)-4-(2-chloro-6-nitrophenyl)piperazine in lab experiments is its specificity for certain receptors in the brain. This allows researchers to study the effects of activating or blocking these receptors in a more targeted way. However, one limitation of using this compound is that its mechanism of action is not fully understood, which makes it more difficult to interpret the results of experiments.

Future Directions

There are several potential future directions for research on 1-(3-bromo-4-ethoxybenzoyl)-4-(2-chloro-6-nitrophenyl)piperazine. One direction is to further explore its mechanism of action and its interactions with other receptors in the brain. Another direction is to study its potential therapeutic applications in neurological disorders such as depression and schizophrenia. Additionally, it may be useful to explore its anti-inflammatory effects in more detail and its potential applications in treating inflammatory conditions. Overall, further research on this compound has the potential to yield valuable insights into the workings of the brain and the development of new treatments for neurological and inflammatory disorders.

Scientific Research Applications

1-(3-bromo-4-ethoxybenzoyl)-4-(2-chloro-6-nitrophenyl)piperazine has been studied for its potential applications in scientific research, particularly in the field of neuroscience. It has been shown to have an affinity for certain receptors in the brain, including the serotonin 5-HT1A receptor and the dopamine D2 receptor. This has led to its use in studies of these receptors and their role in various neurological disorders such as depression and schizophrenia.

properties

IUPAC Name

(3-bromo-4-ethoxyphenyl)-[4-(2-chloro-6-nitrophenyl)piperazin-1-yl]methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19BrClN3O4/c1-2-28-17-7-6-13(12-14(17)20)19(25)23-10-8-22(9-11-23)18-15(21)4-3-5-16(18)24(26)27/h3-7,12H,2,8-11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHBDVCZIAXPAJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C(=O)N2CCN(CC2)C3=C(C=CC=C3Cl)[N+](=O)[O-])Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19BrClN3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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